D-Asparaginyl-D-tyrosyl-D-proline

Protease resistance D-peptide stability Plasma half-life

D-Asparaginyl-D-tyrosyl-D-proline (C₁₈H₂₄N₄O₆, MW 392.4 g/mol) is an all-D-α-amino acid linear tripeptide composed of D-asparagine, D-tyrosine, and D-proline residues linked by standard peptide bonds. It belongs to the peptidomimetic class, specifically D-peptide mimetics, which are synthetic compounds engineered to replicate the structural features of natural L-peptides while incorporating D-amino acid residues that confer distinct physicochemical and biological properties.

Molecular Formula C18H24N4O6
Molecular Weight 392.4 g/mol
CAS No. 821776-07-2
Cat. No. B12903580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Asparaginyl-D-tyrosyl-D-proline
CAS821776-07-2
Molecular FormulaC18H24N4O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O
InChIInChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m1/s1
InChIKeyDXHINQUXBZNUCF-MGPQQGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Asparaginyl-D-tyrosyl-D-proline (CAS 821776-07-2): Structural Identity and Class Characteristics for Procurement Assessment


D-Asparaginyl-D-tyrosyl-D-proline (C₁₈H₂₄N₄O₆, MW 392.4 g/mol) is an all-D-α-amino acid linear tripeptide composed of D-asparagine, D-tyrosine, and D-proline residues linked by standard peptide bonds . It belongs to the peptidomimetic class, specifically D-peptide mimetics, which are synthetic compounds engineered to replicate the structural features of natural L-peptides while incorporating D-amino acid residues that confer distinct physicochemical and biological properties . Unlike naturally occurring L-peptides that are rapidly degraded by ubiquitous proteases, all-D peptides exhibit markedly enhanced metabolic stability due to the inability of mammalian proteolytic enzymes to recognize and cleave D-amino acid peptide bonds [1]. This compound is typically synthesized via solid-phase peptide synthesis (SPPS) and is supplied as a lyophilized powder for research applications in biochemical assay development, protease-resistance studies, and structure-activity relationship (SAR) investigations .

Why All-L Tripeptides and Mixed D/L Analogs Cannot Substitute for D-Asparaginyl-D-tyrosyl-D-proline in Stability-Critical Applications


The primary liability of L-amino acid peptides in biological assay systems is their rapid proteolytic degradation, with typical plasma half-lives measured in minutes rather than hours or days [1]. Generic substitution of D-Asparaginyl-D-tyrosyl-D-proline with its all-L counterpart (H-Asn-Tyr-Pro-OH) would introduce a peptide backbone susceptible to cleavage by serine proteases, metalloproteases, and aminopeptidases present in serum, cell culture media, and tissue homogenates [2]. Mixed D/L diastereomeric analogs introduce additional complexity: while partial D-substitution can improve stability, it also alters conformational populations, potentially abolishing or unpredictably modifying biological activity relative to the all-D or all-L stereoisomer [3]. The all-D configuration of the target compound provides a distinct, quantifiable stability advantage that structurally similar but stereochemically distinct analogs cannot replicate without explicit, assay-specific validation [1][2].

Quantitative Differentiation Evidence for D-Asparaginyl-D-tyrosyl-D-proline vs. Closest Analogs: Protease Resistance, Conformational Integrity, and Assay Compatibility


Proteolytic Stability: All-D Tripeptide vs. All-L Tripeptide Half-Life Comparison in Biological Matrices

All-D peptides exhibit profoundly increased resistance to proteolytic degradation compared to their all-L counterparts. In a direct head-to-head comparison of D-amino acid substituted peptides, the antiarrhythmic peptide analog ZP123 (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH₂) demonstrated an in vitro plasma half-life exceeding 10 days, compared to less than 15 minutes for the all-L analog AAP10 [1]. This represents an approximately 1,700-fold increase in half-life attributable to D-amino acid substitution. By class-level inference, the all-D tripeptide D-Asparaginyl-D-tyrosyl-D-proline would be expected to exhibit similarly dramatic stability enhancement relative to its all-L counterpart H-Asn-Tyr-Pro-OH, which is predicted to undergo rapid enzymatic cleavage at the Tyr-Pro bond and N-terminal aminopeptidase degradation [2].

Protease resistance D-peptide stability Plasma half-life Peptide degradation

Resistance to Specific Protease Cleavage: D-Proline at the C-Terminus Prevents Carboxypeptidase Degradation

Tripeptides with C-terminal L-proline are substrates for proline-specific carboxypeptidases; however, substitution with D-proline confers resistance. A comparative enzymatic stability study of model tripeptides demonstrated that D-amino acid-containing tripeptides remained intact after 72-hour incubation with a panel of proteolytic enzymes (trypsin, chymotrypsin, pepsin, carboxypeptidase A, leucine aminopeptidase), whereas the corresponding L-amino acid tripeptides were completely cleaved [1]. Specifically, a tripeptide containing D-phenylalanine was stable to all enzymes tested, while the L-phenylalanine analog was fully degraded within 72 hours [1]. D-Asparaginyl-D-tyrosyl-D-proline, bearing D-Pro at the C-terminus, is predicted to resist carboxypeptidase-mediated cleavage that would rapidly truncate the all-L analog [1][2].

Carboxypeptidase resistance D-Proline Peptide stability Exopeptidase

Conformational Integrity: D-Proline Stabilizes Turn Conformations Differently than L-Proline

D-Proline residues impose distinct conformational constraints compared to L-proline in short linear peptides. Single-conformation spectroscopy and NMR studies demonstrate that D-Pro-Gly motifs (and by extension D-Pro at the C-terminus following a D-Tyr residue) stabilize type II' β-turn conformations, whereas L-Pro favors type I/II turns [1]. In tripeptide fragments of bovine pancreatic ribonuclease A, the Asn-Pro-Tyr sequence containing natural L-amino acids exhibits conformational heterogeneity in aqueous solution, with cis-trans isomerism about the Asn-Pro peptide bond [2]. Substituting all residues with their D-enantiomers inverts the conformational propensity: the all-D Asn-Tyr-Pro sequence is expected to adopt mirror-image conformational space with enhanced rigidity due to D-Pro's turn-stabilizing effects [1][3]. This stereochemical inversion is critical for applications where consistent 3D presentation of pharmacophoric elements (Asn side chain amide, Tyr phenolic hydroxyl) is required.

Peptide conformation β-turn D-Proline NMR spectroscopy Structural biology

D-Amino Acid Content as a Determinant of In Vivo Pharmacokinetic Clearance Rate

In vivo pharmacokinetic studies comparing all-D with all-L peptides demonstrate that D-amino acid configuration dramatically reduces systemic clearance. For ZP123 (containing D-Tyr-D-Pro sequence), in vivo clearance was calculated to be at least 140 times slower than for the all-L analog AAP10 [1]. In a separate study, the all-D enantiomeric peptide D3 exhibited metabolic stability in human plasma and liver microsomes several hundred times greater than its L-counterpart L-D3 [2]. Pharmacokinetic profiling of tandem D-peptides (D3D3, RD2D3) confirmed proteolytic stability in mouse plasma and organ homogenates for at least 24 hours and in murine and human liver microsomes for 4 hours, with no detectable degradation [3]. While direct PK data for D-Asparaginyl-D-tyrosyl-D-proline are not available, the D-Tyr-D-Pro dipeptide motif present in this compound is a core determinant of the stability phenotype observed across multiple D-peptide chemotypes [1][3].

Pharmacokinetics Clearance D-peptide In vivo stability Bioavailability

Asparagine Deamidation Susceptibility: D-Asn vs. L-Asn in Peptide Context

Asparagine residues in peptides and proteins are susceptible to non-enzymatic deamidation, converting Asn to Asp or iso-Asp, particularly when followed by glycine or proline [1]. The Asn-Pro sequence is a known deamidation hot spot in L-peptides; however, the D-asparaginyl-D-proline junction in D-Asparaginyl-D-tyrosyl-D-proline introduces stereochemical constraints that may alter deamidation kinetics. While direct comparative deamidation rate data for D-Asn vs. L-Asn in tripeptide context are limited, the D-configuration at the asparagine α-carbon places the side-chain amide in a different spatial orientation relative to the peptide backbone, potentially reducing the rate of succinimide intermediate formation compared to the L-Asn-L-Pro sequence [2]. This represents a chemical stability advantage relevant to long-term storage and formulation of peptide solutions at physiological pH [1][2].

Deamidation Asparagine stability Peptide degradation Chemical stability Formulation

Analytical Reference Standard Suitability: Stereochemical Purity and Chromatographic Distinguishability

As an all-D tripeptide, D-Asparaginyl-D-tyrosyl-D-proline serves as a valuable chiral reference standard for HPLC method development and validation. 2D-HPLC systems specifically designed for D-amino acid analysis (including D-Asp, D-Pro, and D-Tyr) have been established, enabling resolution of D- and L-enantiomers of amino acids following peptide hydrolysis [1]. The all-D configuration of this tripeptide ensures it is chromatographically distinguishable from its all-L diastereomer (H-Asn-Tyr-Pro-OH, CHEBI:160224) [2], as well as from diastereomeric mixtures (e.g., D-Asn-L-Tyr-D-Pro or D-Asn-D-Tyr-L-Pro). This property is critical for laboratories developing stereoselective analytical methods or verifying the enantiopurity of synthetic peptide batches [1][2].

Chiral analysis HPLC Reference standard Stereochemical purity Quality control

Procurement-Driven Application Scenarios for D-Asparaginyl-D-tyrosyl-D-proline: Where All-D Configuration Confers Decisive Advantage


Protease-Resistant Biochemical Probe for Long-Duration Enzymatic Assays

In continuous enzymatic activity assays requiring incubation times of 24-72 hours in the presence of serum, tissue homogenates, or purified proteases, D-Asparaginyl-D-tyrosyl-D-proline provides a degradation-resistant substrate or inhibitor scaffold. The compound's all-D configuration, supported by class-level evidence showing complete protease resistance of D-amino acid tripeptides after 72-hour multi-enzyme challenge [1], ensures the measured activity reflects genuine target engagement rather than progressive probe degradation. This is particularly relevant for high-throughput screening campaigns where compound integrity must be maintained throughout extended incubation periods [1][2].

Stereochemically Defined Scaffold for Mirror-Image Peptide Drug Discovery

D-peptide drug discovery exploits the principle that mirror-image D-peptides can bind to natural L-protein targets with unique selectivity profiles while resisting proteolysis. D-Asparaginyl-D-tyrosyl-D-proline, with its D-Pro C-terminus favoring type II' β-turn conformations [1], serves as a building block or reference standard in SAR campaigns aimed at identifying D-peptide leads against targets where L-peptide leads have failed due to inadequate stability. The D-Tyr-D-Pro dipeptide motif present in this compound has been successfully deployed in pharmacologically active D-peptides including ZP123/rotigaptide, which demonstrated ≥140-fold slower in vivo clearance than its L-analog [2].

Chiral Reference Standard for Analytical Method Development and Enantiopurity Verification

Analytical laboratories developing HPLC, LC-MS, or CE methods for stereochemical purity assessment can employ D-Asparaginyl-D-tyrosyl-D-proline as a fully characterized all-D reference standard. The compound enables calibration of chiral separation methods and serves as a negative control (all-D) against all-L diastereomers [1]. This application is directly relevant to pharmaceutical QC workflows where regulatory guidelines increasingly require demonstration of stereochemical integrity for peptide-based drug substances and impurities [1][2].

Structural Biology Tool for Investigating D-Amino Acid Recognition by Proteins

The increasing recognition of D-amino acids in biological systems—including D-Asp and D-Ser in neuroendocrine signaling—has created demand for well-characterized all-D peptide tools. D-Asparaginyl-D-tyrosyl-D-proline provides a defined tripeptide ligand for studying stereospecific recognition by D-amino acid oxidases, D-aminoacyl-tRNA deacylases, and other D-amino acid-binding proteins [1]. The compound's three distinct D-amino acid side chains (amide, phenol, pyrrolidine) enable exploration of chemical space relevant to D-amino acid receptor pharmacology [1][2].

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